molecular formula C9H5ClO4S B080270 2-Oxo-2H-chromene-6-sulfonyl chloride CAS No. 10543-42-7

2-Oxo-2H-chromene-6-sulfonyl chloride

Cat. No. B080270
CAS RN: 10543-42-7
M. Wt: 244.65 g/mol
InChI Key: HQIPMBGUDSOVEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride involves several chemical reactions, starting from basic chromene compounds. The synthesis pathways can vary, but typically involve substitutions and condensation reactions. For example, derivatives of chromene, such as 6-fluoro-7-chloro-4-oxo-4H-chromene, can be synthesized and subsequently transformed into sulfonyl chloride compounds through appropriate reactions (Barili et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-Oxo-2H-chromene-6-sulfonyl chloride is characterized by spectroscopic methods such as NMR and X-ray crystallography. The structure typically features a chromene backbone with a sulfonyl chloride group attached, contributing to its reactivity and application in chemical synthesis. For instance, the crystal structure of similar chromene derivatives has been examined, showing how substitutions at different positions affect the molecular geometry and physical properties (Liu & Yang, 2008).

Chemical Reactions and Properties

2-Oxo-2H-chromene-6-sulfonyl chloride participates in a variety of chemical reactions, including condensation and coupling reactions, due to the reactivity of the sulfonyl chloride group. It can act as an electrophile in nucleophilic substitution reactions, allowing for the synthesis of a wide range of chemical compounds. The sulfonyl group significantly impacts the compound's reactivity, making it a valuable intermediate in organic synthesis (Al-Kindy et al., 2017).

Physical Properties Analysis

The physical properties of 2-Oxo-2H-chromene-6-sulfonyl chloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be used in chemical reactions and for its storage and handling. The planarity and steric configuration of the chromene ring, along with the presence of the sulfonyl chloride group, contribute to its physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are largely dictated by the sulfonyl chloride group attached to the chromene backbone. The compound's reactivity towards nucleophiles, its susceptibility to hydrolysis, and its behavior in various chemical environments can be studied through experimental and theoretical methods to understand its behavior in complex chemical reactions.

Scientific Research Applications

Trifluoromethylation and Chlorination

Research has been focused on the utilization of trifluoromethanesulfonyl chloride (CF3SO2Cl) in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The exclusive preserve of CF3SO2Cl for electrophilic chlorination has been exploited with emphasis on enantioselective chlorination, highlighting its significance in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).

Environmental Remediation

A study on cleaner production methods for basic chromium sulfate, a compound used in the leather industry, discusses the reduction of chromium (VI) to chromium (III) for less toxic production processes. This research is indicative of a broader interest in employing advanced chemical processes for environmental remediation and sustainable industrial practices (R. C. Panda et al., 2016).

Antibacterial Activity

The promising antibacterial activity of compounds containing the chromene moiety has been reviewed, focusing on aryl sulfonamides. This highlights the importance of such chemical structures in developing new antibacterial agents, suggesting a potential application of 2-Oxo-2H-chromene-6-sulfonyl chloride in synthesizing compounds with antibacterial properties (S. Rathore et al., 2021).

Water Splitting and Hydrogen Production

A review on photocatalyst materials for water splitting into H2 and O2 discusses the importance of certain core structures, like chromen-6-ones, in the development of efficient and environmentally friendly hydrogen production methods. This suggests a potential application of chromene derivatives in renewable energy technologies (A. Kudo & Y. Miseki, 2009).

Oxidation Processes in Environmental Treatment

The oxidation of sulfur compounds by photocatalysis or photosensitization, including those related to chromene derivatives, indicates the relevance of these compounds in environmental applications. They are used to mitigate malodorous effects and toxicity in industrial emissions, showcasing their role in air quality management (C. Cantau et al., 2007).

Safety And Hazards

This compound is classified as a skin corrosive, sub-category 1B . It can cause severe skin burns and eye damage . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-oxochromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIPMBGUDSOVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370979
Record name Coumarin-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2H-chromene-6-sulfonyl chloride

CAS RN

10543-42-7
Record name Coumarin-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-chromene-6-sulfonyl chloride
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